molecular formula C6H5BF2O3 B13702192 (2,4-Difluoro-6-hydroxyphenyl)boronic acid

(2,4-Difluoro-6-hydroxyphenyl)boronic acid

Cat. No.: B13702192
M. Wt: 173.91 g/mol
InChI Key: ARSCWDXRBXUEEG-UHFFFAOYSA-N
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Description

(2,4-Difluoro-6-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H6BFO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a hydroxyl group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-6-hydroxyphenyl)boronic acid typically involves the borylation of a suitably substituted phenyl precursor. One common method is the palladium-catalyzed borylation of 2,4-difluoro-6-iodophenol using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of (2,4-Difluoro-6-hydroxyphenyl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The hydroxyl and fluorine substituents influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Uniqueness: (2,4-Difluoro-6-hydroxyphenyl)boronic acid is unique due to the presence of both fluorine and hydroxyl substituents, which enhance its reactivity and versatility in various chemical reactions. The fluorine atoms increase the compound’s stability and influence its electronic properties, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C6H5BF2O3

Molecular Weight

173.91 g/mol

IUPAC Name

(2,4-difluoro-6-hydroxyphenyl)boronic acid

InChI

InChI=1S/C6H5BF2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10-12H

InChI Key

ARSCWDXRBXUEEG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1F)F)O)(O)O

Origin of Product

United States

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